molecular formula C17H24N2O2 B268217 N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide

N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide

Cat. No. B268217
M. Wt: 288.4 g/mol
InChI Key: ZKPAGYQNPQKEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide, also known as IBU, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. IBU belongs to the class of compounds called cyclohexanecarboxamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide involves its ability to bind to specific proteins and inhibit their activity. This inhibition can occur through various mechanisms, including the disruption of protein-protein interactions, the inhibition of enzymatic activity, and the disruption of protein-DNA interactions.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects. These include the inhibition of specific protein activities, the modulation of cellular signaling pathways, and the induction of apoptosis (programmed cell death) in certain cell types.

Advantages and Limitations for Lab Experiments

N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide has a number of advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has a high affinity for specific proteins, making it a valuable tool for studying their function. However, there are also some limitations to its use, including its potential toxicity and the need for careful optimization of experimental conditions to ensure accurate results.

Future Directions

There are a number of future directions for research on N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide. One area of interest is the development of new analogs of N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide with improved potency and selectivity for specific proteins. Another area of interest is the use of N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide as a tool for studying the role of specific proteins in disease processes, including cancer and neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanisms of action of N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide involves the reaction of 4-aminophenylcyclohexanecarboxamide with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified through column chromatography.

Scientific Research Applications

N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide has been studied for its potential applications in various fields of scientific research. One of the major areas of research has been its use as a tool to study the role of specific proteins in various biological processes. N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide has been shown to bind to specific proteins and inhibit their activity, making it a valuable tool for studying their function.

properties

Product Name

N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

N-[4-(2-methylpropanoylamino)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C17H24N2O2/c1-12(2)16(20)18-14-8-10-15(11-9-14)19-17(21)13-6-4-3-5-7-13/h8-13H,3-7H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

ZKPAGYQNPQKEEN-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2CCCCC2

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2CCCCC2

Origin of Product

United States

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